molecular formula C12H6N4 B596214 [3,3'-Bipyridine]-5,5'-dicarbonitrile CAS No. 1226808-65-6

[3,3'-Bipyridine]-5,5'-dicarbonitrile

Cat. No.: B596214
CAS No.: 1226808-65-6
M. Wt: 206.208
InChI Key: GCEILXUQPYERQJ-UHFFFAOYSA-N
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Description

[3,3'-Bipyridine]-5,5'-dicarbonitrile is a specialized bipyridine ligand of significant interest in the development of advanced materials. Its molecular structure, featuring nitrile electron-withdrawing groups, is pivotal in coordination chemistry for constructing metal complexes with specific photophysical properties . Such disubstituted bipyridine ligands are strong candidates for synthesizing blue phosphorescent heavy transition metal complexes due to their relatively large triplet energy, which is a key parameter in the creation of organic light-emitting diodes (OLEDs) . The electron-withdrawing nature of the nitrile groups can be leveraged to fine-tune the electronic characteristics of the resulting complexes, making this ligand a valuable building block in the pursuit of blue phosphorescent materials, an area where development continues . Furthermore, the nitrile functionalities themselves are versatile, known to participate in hydrogen bonding and polar interactions, which can aid in the formation of defined supramolecular frameworks and crystal structures . This compound is intended for research applications in these scientific fields and must be handled by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-cyanopyridin-3-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-3-9-1-11(7-15-5-9)12-2-10(4-14)6-16-8-12/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEILXUQPYERQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C2=CN=CC(=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682500
Record name [3,3'-Bipyridine]-5,5'-dicarbonitrile
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Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-65-6
Record name [3,3′-Bipyridine]-5,5′-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,3'-Bipyridine]-5,5'-dicarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 3,3 Bipyridine 5,5 Dicarbonitrile

Transformations at the Nitrile Groups

The carbon-nitrogen triple bond of the nitrile groups serves as a primary site for chemical modification, offering pathways to a variety of derivatives.

The conversion of the nitrile groups in [3,3'-Bipyridine]-5,5'-dicarbonitrile to primary amine functionalities is a key transformation, yielding the corresponding diamine, 5,5'-bis(aminomethyl)-3,3'-bipyridine. This reduction can be accomplished using several established methods for aromatic nitrile reduction. The electron-withdrawing character of the bipyridine ring system facilitates this transformation. nih.gov

Commonly employed reducing agents include metal hydrides and catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄) : This powerful reducing agent is highly effective for the reduction of nitriles to primary amines. scite.ailibretexts.org The reaction typically involves treating the dicarbonitrile compound with an excess of LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to yield the diamine. libretexts.org

Borane Complexes : Reagents such as Borane-Tetrahydrofuran (BH₃-THF) or the more stable Borane-Dimethylsulfide (BH₃-SMe₂) are also used for nitrile reduction. commonorganicchemistry.com These reactions are generally carried out in THF, often with heating. commonorganicchemistry.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Raney Nickel is a common choice, and the reaction is often conducted in the presence of ammonia (B1221849) to suppress the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com Palladium on carbon (Pd/C) can also be utilized. commonorganicchemistry.com

Diisopropylaminoborane (B2863991) : In the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), diisopropylaminoborane is effective in reducing a variety of aromatic nitriles to primary amines in high yields. nih.govorganic-chemistry.org Reductions of benzonitriles with electron-withdrawing groups have been shown to proceed faster and with higher yields. nih.gov

Table 1: Common Reagents for Reduction of Nitriles to Primary Amines

Reagent Typical Conditions Notes
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup. Powerful, non-selective reagent.
Borane-THF (BH₃-THF) THF, often with heating. Decomposition can generate H₂ gas. commonorganicchemistry.com
Raney Nickel / H₂ Alcoholic solvent, often with NH₃. Ammonia minimizes side products. commonorganicchemistry.com
Palladium on Carbon (Pd/C) / H₂ Various solvents, often with NH₃. Common catalytic hydrogenation method. commonorganicchemistry.com
Diisopropylaminoborane / cat. LiBH₄ THF, ambient or reflux temperatures. Particularly effective for nitriles with electron-withdrawing groups. nih.gov

The carbon atom of a nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org While the complete substitution of the nitrile group itself is uncommon, nucleophilic addition to the carbon-nitrogen triple bond is a fundamental reaction pathway. This can lead to the formation of various functional groups. For instance, hydrolysis under acidic or basic conditions can convert the nitrile groups first to amides ([3,3'-Bipyridine]-5,5'-dicarboxamide) and subsequently to carboxylic acids (3,3'-Bipyridine-5,5'-dicarboxylic acid). libretexts.org

Reaction with organometallic reagents, such as Grignard reagents (R-MgBr), followed by hydrolysis, provides a route to ketones. This reaction proceeds through an intermediate imine anion which is subsequently hydrolyzed. libretexts.org

Reactions on the Bipyridine Core

The bipyridine core of the molecule is an electron-deficient aromatic system, which governs its reactivity towards oxidation and substitution reactions.

The nitrogen atoms of the pyridine (B92270) rings are susceptible to oxidation, leading to the formation of the corresponding N,N'-dioxide, this compound-N,N'-dioxide. Aromatic N-oxides are valuable intermediates in synthesis, as the N-oxide group can alter the electronic properties of the ring and direct further functionalization. nih.govthieme-connect.de

Several oxidizing agents are effective for the N-oxidation of pyridines:

Peroxy Acids : Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are classic choices for this transformation. orgsyn.org

Hydrogen Peroxide (H₂O₂) : The use of H₂O₂ in acetic acid or in the presence of a catalyst like titanium silicalite (TS-1) can yield N-oxides. orgsyn.orgorganic-chemistry.org

Urea-Hydrogen Peroxide (UHP) : This stable and inexpensive solid reagent can efficiently oxidize nitrogen heterocycles to their N-oxides. organic-chemistry.org

Potassium Hydrogen Persulfate (Oxone®) : This is an inexpensive and effective alternative for the oxidation of pyridines to N-oxides. orgsyn.org

Sodium Percarbonate : In the presence of rhenium-based catalysts, sodium percarbonate is an efficient oxygen source for N-oxide formation under mild conditions. organic-chemistry.org

The formation of bipyridine N,N'-dioxides can also be achieved through oxidative dimerization of substituted pyridine N-oxides, highlighting a synthetic route towards more complex structures. nih.gov

Table 2: Reagents for N-Oxidation of Pyridine Rings

Oxidizing Agent Typical Conditions
meta-Chloroperoxybenzoic acid (m-CPBA) Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃)
Hydrogen Peroxide (H₂O₂) / Acetic Acid Acetic acid solvent, variable reaction times. orgsyn.org
Urea-Hydrogen Peroxide (UHP) Solid-state reaction or in various solvents. organic-chemistry.org
Potassium Hydrogen Persulfate (Oxone®) Aqueous or biphasic systems. orgsyn.org
Sodium Percarbonate Requires a rhenium-based catalyst. organic-chemistry.org

The electronic nature of the this compound ring system strongly disfavors electrophilic aromatic substitution (EAS). The pyridine nitrogens and the nitrile groups are powerful deactivating groups, reducing the electron density of the aromatic rings and making them resistant to attack by electrophiles. beilstein-journals.org Any forced electrophilic substitution would likely occur at the positions least deactivated, which are the C4 and C4' positions.

Conversely, the electron-deficient character of the rings makes them highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov The nitrile groups are strong activating groups for SNAr, stabilizing the negative charge in the intermediate Meisenheimer complex. encyclopedia.pub Nucleophilic attack is predicted to occur at the positions ortho and para to the strongly electron-withdrawing nitrile groups. In this specific molecule, the C6, C6', C2, and C2' positions are ortho or para to a nitrile group and are further activated by the pyridine nitrogen. Therefore, these positions are the most likely sites for nucleophilic attack, potentially leading to the substitution of a hydrogen atom or another leaving group if one were present. Vicarious Nucleophilic Substitution (VNS) is a specific method for the C-H functionalization of electron-deficient rings like nitropyridines and could be applicable here. nih.gov

Coordination Chemistry of 3,3 Bipyridine 5,5 Dicarbonitrile As a Ligand

Ligand Design Principles and Coordination Modes

The design of [3,3'-Bipyridine]-5,5'-dicarbonitrile as a ligand is predicated on the well-established chelating ability of the bipyridine framework, modified by the strong electronic influence of the nitrile substituents.

Like other bipyridine derivatives, this compound primarily functions as a bidentate chelating ligand, coordinating to metal centers through the nitrogen atoms of its two pyridine (B92270) rings. nih.govcmu.edu This chelation forms a stable five-membered ring with the metal ion, a fundamental interaction in the coordination chemistry of polypyridyl ligands. nih.gov The geometry of the 3,3'-bipyridine (B1266100) core allows for the formation of various complex structures.

The cyano (-C≡N) groups at the 5 and 5' positions are not typically involved in the primary chelation to a single metal center. Instead, their primary role is often electronic modification of the ligand backbone. However, in certain polynuclear systems or with specific metal ions, the nitrogen atom of the nitrile group can act as a secondary binding site, functioning as a bridging ligand to link multiple metal centers. mdpi.com

The nitrile groups are potent electron-withdrawing substituents. researchgate.net This property significantly influences the electronic structure of the bipyridine system and its coordination behavior. researchgate.netacs.org The inductive and mesomeric effects of the cyano groups decrease the electron density on the pyridine rings, which in turn reduces the basicity of the chelating nitrogen atoms. researchgate.net

This electronic perturbation has several consequences:

Redox Potentials : The presence of electron-withdrawing groups like -CN tends to shift the reduction potentials of the resulting metal complexes to more positive values compared to complexes with unsubstituted bipyridine ligands. acs.org

Metal-Ligand Bond Strength : The reduced basicity of the nitrogen donors can affect the stability and lability of the metal-ligand bond.

Spectroscopic Properties : The electron-withdrawing nature of the nitrile groups alters the energies of the ligand's molecular orbitals, which is reflected in the electronic absorption spectra of the metal complexes, particularly affecting the metal-to-ligand charge transfer (MLCT) bands. researchgate.netrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogs generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of bipyridine derivatives have been synthesized with a wide array of transition metals. The typical synthetic route involves mixing the bipyridine ligand with a metal salt, such as a chloride, perchlorate, or nitrate (B79036), in a solvent like methanol, ethanol (B145695), or acetonitrile. hhu.deias.ac.innih.govrsc.org For instance, manganese(II) complexes are prepared by reacting a manganese(II) salt with the bipyridine ligand in ethanol. hhu.deias.ac.in Similarly, cobalt(II) complexes can be formed by reacting cobalt(II) nitrate or chloride with a substituted bipyridine ligand. rsc.org The synthesis of ruthenium(II) complexes often starts from a precursor like RuCl₂(DMSO)₄, which then reacts with the bipyridine ligand. pensoft.netpensoft.net Rhenium(I) complexes, such as those of the type fac-[Re(bpy)(CO)₃Br], are synthesized by reacting Re(CO)₅Br with the corresponding bipyridine ligand. researchgate.net

The stoichiometry of the reactants often determines the final structure, with 1:1, 1:2, or 1:3 metal-to-ligand ratios leading to different coordination environments. ias.ac.in

Metal IonExample Complex Formula/TypeTypical Synthesis PrecursorsReference
Cu(II)[Cu(bpy)X₂] or [Cu(bpy)₂]²⁺CuCl₂, Cu(ClO₄)₂ rsc.orgnih.gov
Zn(II)[Zn(bpy)X₂] or [Zn(bpy)₃]²⁺ZnCl₂, Zn(ClO₄)₂ nih.govmdpi.com
Mn(II)[Mn(bpy)₂(ClO₄)₂] or [Mn(bpy)₃]²⁺Mn(ClO₄)₂, MnCl₂ hhu.deias.ac.in
Co(II)[Co(bpy)₂(NCS)₂] or [Co(bpy)₃]²⁺Co(NO₃)₂, CoCl₂ rsc.org
Ni(II)[Ni(bpy)₃]²⁺ or [Ni(bpy)₂Cl₂]Ni(ClO₄)₂, NiCl₂ nih.govwiserpub.comresearchgate.net
Cd(II)[Cd(L)Cl₂]CdCl₂ rsc.org
Ru(II)[Ru(bpy)₃]²⁺ or [Ru(bpy)₂(CO)₂Cl₂]RuCl₃, [RuCl₂(CO)₂]n rsc.orgsemanticscholar.orgwikipedia.org
Re(I)fac-[Re(bpy)(CO)₃Br]Re(CO)₅Br researchgate.net
Pb(II)Data not available in provided sources

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these metal complexes. Studies on analogous bipyridine complexes have revealed common coordination geometries. For example, tris-chelated complexes like [M(bpy)₃]²⁺ (where M = Ni, Co, Ru) invariably adopt a distorted octahedral geometry, with the metal ion coordinated to six nitrogen atoms from the three bidentate ligands. nih.govwiserpub.comwikipedia.org

Complexes with the formula [M(bpy)₂X₂] (where X is a halide or other monodentate ligand) also typically exhibit an octahedral geometry. researchgate.net In contrast, complexes of the type [M(bpy)X₂], such as with Zn(II), often adopt a distorted tetrahedral geometry. mdpi.com X-ray analysis confirms that the bipyridine ligand chelates to the metal, showing characteristic M-N bond lengths and bite angles (N-M-N). nih.govmdpi.com For instance, in a nickel(II) complex with a substituted bipyridine, the Ni atom has a distorted octahedral coordination with four nitrogen atoms from two bipyridine ligands and two chloride anions. researchgate.net

Complex TypeMetal IonCoordination GeometryKey Structural FeaturesReference
Ni(dimethylbpy)₃₂Ni(II)Distorted OctahedralSix-coordinate Ni(II) with three bidentate ligands. nih.gov
[Zn(py-2py)Cl₂]Zn(II)Distorted TetrahedralFour-coordinate Zn(II) with one bidentate ligand and two chlorides. mdpi.com
[Mn(bipy)₂(propionate)₂Mn(bipy)₂]²⁺Mn(II)Distorted Octahedral (per Mn)Dimeric structure with bridging propionate (B1217596) groups. hhu.de
[Ru(bpy)₃]²⁺Ru(II)OctahedralChiral complex with D₃ symmetry. Ru-N distances are ~2.05 Å. wikipedia.org
[Cu(bpy)₂(H₂O)]²⁺Cu(II)Trigonal-BipyramidalFive-coordinate Cu(II) center. nih.gov

Spectroscopic methods are crucial for characterizing the complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for observing the nitrile group. The C≡N stretching vibration (ν(C≡N)) in the free ligand serves as a diagnostic peak. Upon coordination of the bipyridine nitrogen atoms to a metal, the change in the electronic distribution across the ligand can cause a shift in the ν(C≡N) frequency. This shift, though often small, provides evidence of the electronic effect of the metal center on the peripheral cyano groups. acs.orgsemanticscholar.org Additionally, the IR spectra of carbonyl complexes, such as those of Ru(II) and Re(I), show characteristic ν(CO) bands that are sensitive to the electronic properties of the other ligands in the coordination sphere. rsc.orgsemanticscholar.org

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of these complexes typically display two main types of absorptions. Intense bands in the ultraviolet region are assigned to π→π* intraligand transitions within the bipyridine framework. researchgate.net In the visible region, broad, less intense bands often appear, which are assigned to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net The energy of these MLCT bands is sensitive to the electron-withdrawing nature of the nitrile substituents, which stabilize the π* acceptor orbitals of the ligand. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes like those of Zn(II), Cd(II), and Re(I), ¹H and ¹³C NMR spectroscopy provides detailed information about the structure in solution. mdpi.comsemanticscholar.org Upon coordination, the chemical shifts of the ligand's protons and carbons change, reflecting the new electronic environment. For example, the characteristic signals for the two carbonyl ligands in a fac-[Re(bpy)(CO)₃Br] complex can be observed in the ¹³C NMR spectrum. semanticscholar.org

Electronic Properties of Coordination Compounds

The presence of two nitrile (-CN) groups, which are potent electron-withdrawing moieties, on the 3,3'-bipyridine framework is expected to significantly influence the electronic structure of its coordination compounds. These groups lower the energy of the ligand's π* orbitals, a factor that has profound implications for the electronic transitions and the reactivity of the metal center.

Metal-to-Ligand Charge Transfer (MLCT) Transitions

Metal-to-ligand charge transfer (MLCT) is a key electronic transition in many transition metal complexes, particularly those with π-acceptor ligands. This process involves the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. researchgate.netnih.gov The energy of this transition is sensitive to the nature of both the metal and the ligand.

For complexes of this compound, the electron-withdrawing nitrile groups are expected to stabilize the ligand's π* orbitals. Consequently, the energy gap between the metal's d-orbitals and the ligand's π* orbitals would be reduced. This should result in MLCT absorption bands that are red-shifted (occur at lower energy or longer wavelength) compared to complexes with unsubstituted bipyridine.

Studies on analogous dicyano-substituted bipyridine ligands support this expectation. For instance, ruthenium complexes with 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine show a lowest energy MLCT state associated with the dicyano-substituted ligand. rsc.org This is because the cyano groups make the ligand significantly easier to reduce. rsc.org This principle is fundamental to tuning the photophysical properties of metal complexes for applications such as photosensitizers in solar cells, where absorbing a broad range of the solar spectrum is desirable. researchgate.net

The table below presents comparative data from related bipyridine complexes to illustrate the expected effect of cyano-substitution on MLCT transitions.

Table 1: Comparison of Absorption Maxima (λmax) for MLCT Bands in Ruthenium(II) Bipyridine Complexes

Complex MLCT Absorption (λmax, nm) Reference
[Ru(bpy)₃]²⁺ ~450 researchgate.net
[Ru(bpy)₂(CN-Me-bpy)]²⁺ Not specified, but MLCT is on CN-Me-bpy rsc.org

This table is for illustrative purposes and uses data from related compounds to infer the properties of this compound complexes, for which specific data is not publicly available.

Influence on Metal Center Reactivity and Electronic States

The strong π-accepting character of this compound is predicted to have a significant impact on the electronic state and reactivity of the coordinated metal center. By withdrawing electron density from the metal, the ligand stabilizes lower oxidation states of the metal. This is reflected in the electrochemical properties of the complexes.

The reduction potentials of the ligand are expected to be less negative (i.e., the ligand is easier to reduce) than unsubstituted bipyridine. Consequently, in a cyclic voltammetry experiment, the reduction waves corresponding to the this compound ligand in a complex would appear at more positive potentials. Conversely, the oxidation of the metal center is expected to become more difficult, shifting the metal-based oxidation wave to more positive potentials. For example, electrochemical measurements on ruthenium complexes with 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine show that this ligand is about 500 mV easier to reduce than unsubstituted bipyridine. rsc.org

This modification of the metal's electronic environment can also influence the population of different electronic states. In some iron(II) complexes, for instance, the ligand field strength can determine the balance between a triplet metal-to-ligand charge-transfer (³MLCT) state and a triplet metal-centered (³MC) state. nih.gov The strong π-accepting nature of dicyano-bipyridine ligands would favor the stabilization of the ³MLCT state.

Furthermore, the ligand can act as an "electron reservoir," accepting electrons during redox processes without a change in the metal's formal oxidation state, a phenomenon known as redox non-innocence. nih.gov This has been observed in iron bipyridine-diimine complexes where the ligand can access multiple oxidation states. nih.gov

The table below summarizes the expected trends in the redox potentials of a hypothetical complex of this compound compared to a complex with unsubstituted bipyridine.

Table 2: Predicted Trends in Redox Potentials for a Hypothetical Metal Complex

Redox Process Unsubstituted Bipyridine Complex This compound Complex
Metal Oxidation (M²⁺/M³⁺) E₁/₂ More positive E₁/₂

This table illustrates predicted trends based on the electronic effects of the cyano groups. Specific potential values are not provided due to the lack of experimental data for this compound complexes.

Supramolecular Assembly and Material Architectures Involving 3,3 Bipyridine 5,5 Dicarbonitrile

Utilization as a Building Block for Extended Structures

[3,3'-Bipyridine]-5,5'-dicarbonitrile is an exemplary bifunctional building block, or "tecton," for the synthesis of extended crystalline structures. Its potential stems from two key features:

Coordination Sites: The two nitrogen atoms of the bipyridine core serve as excellent coordination sites for a wide variety of metal ions. This interaction is the foundation for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).

Covalently Reactive Sites: The nitrile (-C≡N) groups at the 5 and 5' positions are versatile functional groups that can undergo various chemical transformations, most notably cyclotrimerization to form 1,3,5-triazine (B166579) rings. This reaction is the basis for the formation of Covalent Triazine Frameworks (CTFs).

This dual functionality allows the molecule to be used in either metal-coordination-driven self-assembly or covalent-bond-forming reactions, making it a promising, albeit underexplored, candidate for constructing diverse and functional material architectures.

Design and Construction of Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF, such as pore size, shape, and chemical environment, are determined by the geometry of both the metal node and the organic linker.

In the context of MOFs, this compound would act as an organic linker. The nitrogen atoms of the bipyridine moiety can coordinate to metal centers, forming a stable, extended network. Unlike the linear 4,4'-bipyridine (B149096) which tends to form simple, grid-like structures, the angled nature of the 3,3'-bipyridine (B1266100) core introduces a "kink" in the linker. This can lead to the formation of more complex, three-dimensional topologies that may exhibit unique properties such as interpenetration or hierarchical porosity.

When used as a linker, the nitrile groups would likely remain uncoordinated, pointing into the pores of the framework. This positions them as functional sites that can influence the MOF's properties. While specific MOFs built from this compound are not prominent in literature, studies on other bipyridine derivatives show how linker functionalization dictates framework topology and properties. hud.ac.uknih.govresearchgate.netfrontiersin.org

The nitrile groups of this compound play a crucial role in the functionalization and tunability of potential MOF pores. The highly polar nature of the nitrile group can impart a specific chemical character to the pores, enhancing selective adsorption of polar molecules through dipole-dipole interactions.

Furthermore, these pendant nitrile groups can be chemically modified after the MOF has been synthesized—a process known as post-synthetic modification (PSM). For instance, nitrile groups can be hydrolyzed to amides or carboxylic acids, or reduced to amines, completely changing the functionality and interactive properties of the pores without altering the underlying framework. This tunability is a key advantage in designing "smart" materials for specific applications. The principle has been demonstrated in MOFs where other functional groups on bipyridine linkers, such as in 2,2′-Bipyridine-5,5′-dicarboxylic acid, are used to create additional coordination sites for accessible secondary metals. acs.org

Table 1: Comparison of Bipyridine-Based Linkers and Their Potential Impact on MOF Properties (This table includes analogous compounds to illustrate the concept of functional group tunability)

Linker NameFunctional GroupsIsomerPotential Role in MOF Architecture
This compound -C≡N3,3'-Angled linker; pores functionalized with polar nitrile groups for selective adsorption or post-synthetic modification.
2,2′-Bipyridine-5,5′-dicarboxylic acid-COOH2,2'-Chelating linker; provides acidic sites and additional metal coordination points within the pores. acs.org
4,4'-BipyridineNone4,4'-Linear "pillar" linker used to connect layers or build simple grid topologies. researchgate.net
5,5'-Diamino-2,2'-bipyridine-NH₂2,2'-Chelating linker; provides basic sites within the pores suitable for CO₂ capture or catalysis.
3,3′,5,5′-Tetrabromo-4,4′-bipyridine-Br4,4'-Linear linker; halogen atoms can participate in halogen bonding, influencing packing and guest interactions. acs.org

Formation of Covalent Triazine Frameworks (CTFs) and Covalent Organic Frameworks (COFs)

CTFs and COFs are classes of porous polymers built entirely from light elements linked by strong covalent bonds. Their high thermal and chemical stability makes them attractive for applications under harsh conditions.

This compound is an ideal precursor for the synthesis of Covalent Triazine Frameworks (CTFs). The synthesis of CTFs typically proceeds through the cyclotrimerization of nitrile-containing aromatic building blocks. acs.org This reaction is often carried out under ionothermal conditions (using a molten salt like zinc chloride as both solvent and catalyst) or with strong acid catalysts. nih.govmdpi.com

Under these conditions, the two nitrile groups of this compound would react with those of neighboring molecules to form highly stable, aromatic 1,3,5-triazine rings. This process would create a robust, porous network where the bipyridine units are covalently integrated into the framework. The resulting CTF would possess a high density of nitrogen atoms from both the newly formed triazine rings and the embedded pyridine (B92270) rings. This nitrogen-rich character is known to enhance properties such as CO₂ adsorption and catalytic activity. nih.govrsc.org

Table 2: Examples of CTFs Synthesized from Dinitrile Precursors (This table illustrates the general principle of CTF formation from various nitrile-containing monomers)

MonomerFramework NameSynthesis ConditionsResulting PropertiesReference
1,4-DicyanobenzeneCTF-1ZnCl₂, 400°CMicroporous polymer, photocatalytically active. acs.org
1,3,5-TricyanobenzeneCTF-0ZnCl₂, 400-600°CCrystalline or amorphous framework with high surface area. mdpi.com
1,4-Bis(tris(4'-cyanophenyl)methyl)benzeneCTF-hexZnCl₂ or TFMSHigh surface area (up to 1728 m²/g), good CO₂ uptake. mdpi.com
This compound HypotheticalExpected: ZnCl₂ or acid catalystExpected: Nitrogen-rich framework with potential for catalysis and gas sorption.

Self-Assembly Mechanisms and Intermolecular Interactions

The way in which individual molecules of this compound arrange themselves in the solid state is governed by a combination of non-covalent intermolecular interactions. These interactions dictate the crystal packing and are fundamental to the field of crystal engineering. acs.org

The primary interactions expected to direct the self-assembly of this molecule are:

π-π Stacking: The electron-rich aromatic systems of the bipyridine rings can stack on top of one another. This is a common and significant interaction in aromatic compounds that helps to stabilize the crystal structure.

Dipole-Dipole Interactions: The nitrile group (-C≡N) is highly polar. Strong dipole-dipole interactions between the nitrile groups of adjacent molecules would be a major directional force in the crystal packing.

The interplay of these forces determines the final, thermodynamically most stable arrangement of the molecules, influencing material properties such as density, stability, and solubility.

Hydrogen Bonding in Supramolecular Networks

Hydrogen bonding is a fundamental interaction in the supramolecular assembly of networks containing this compound. The nitrogen atoms of the pyridine rings are effective hydrogen bond acceptors, a common feature in pyridine-based molecular crystals. researchgate.net This allows them to form robust connections with hydrogen bond donor molecules. For instance, bipyridine amide-based receptors have been shown to recognize and bind dicarboxylic acids through these interactions, forming distinct host-guest complexes. rsc.org In a similar fashion, the pyridine nitrogens of this compound can interact with acidic protons, such as those from carboxylic acids, to guide the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets. rsc.org

In addition to the primary pyridine interactions, the nitrile groups also play a crucial role. The nitrogen atom of a nitrile can act as an acceptor for weaker C-H···N hydrogen bonds. researchgate.net These interactions, though less strong than conventional hydrogen bonds, are significant in directing the formation of both two-dimensional adlayers on surfaces and three-dimensional crystal structures. researchgate.netacs.org The combination of these different hydrogen bonds allows for the construction of intricate and stable 3D networks from discrete molecular components.

π-π Stacking and CH-π Interactions in Crystal Engineering

The aromatic nature of the bipyridine core is central to its role in crystal engineering, facilitating both π-π stacking and C-H···π interactions. researchgate.net π-π interactions are attractive non-covalent interactions between aromatic rings that are critical in the formation of supramolecular assemblies. wikipedia.orgnih.gov In pyridine-containing structures, these stacking interactions significantly influence the crystal packing. researchgate.net Theoretical calculations on pyridine dimers show that an antiparallel-displaced geometry is the most stable configuration, and experimental studies find that planar aromatic molecules often stack with an interplanar distance between 3.3 and 3.6 Å. researchgate.net The electron-withdrawing nature of the nitrile groups on the this compound scaffold enhances its π-acceptor capability, promoting these stacking arrangements which help organize and stabilize the crystal lattice, often linking hydrogen-bonded chains or sheets into a 3D architecture.

Comparing 2D and 3D Crystallization and Adlayer Behavior

The crystallization of bipyridine dicarbonitrile isomers can be studied in both three dimensions (bulk crystals) and two dimensions (monolayers adsorbed on a surface), revealing insights into molecular organization. researchgate.netacs.org This comparative approach has shown that structures in 2D and 3D can be remarkably similar, even when the assembly is directed by weaker intermolecular forces such as the C–H···N interactions involving nitriles. researchgate.netacs.org

In a 3D crystallization from solution, the organization is driven by a hierarchy of interactions. Stronger, more directional hydrogen bonds might establish a primary network, which is then extended into three dimensions through the collective influence of π-π stacking and C-H···π interactions. The resulting structure is a complex, infinite network whose specific properties are determined by the precise arrangement of the molecular components.

In 2D adlayer formation , for example on a graphite (B72142) surface, the molecule-substrate interaction plays a more significant role. researchgate.netacs.org Molecules like this compound would typically adsorb flat on the surface. The supramolecular assembly within this 2D plane is then governed by intermolecular forces, particularly the weaker C-H···N hydrogen bonds that can effectively link molecules into a consistent pattern. researchgate.net This can result in highly ordered monolayers, sometimes forming nanopatterns, as seen with analogous molecules. researchgate.net The comparison reveals that while the underlying surface in 2D crystallization introduces a new force, the intrinsic intermolecular interactions of the molecule are often strong enough to produce analogous packing motifs to those found in the 3D crystal. acs.org

Table of Intermolecular Interactions

Interaction TypeDescriptionRole in Assembly of this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The pyridine and nitrile nitrogens act as acceptors, forming networks with donor molecules and guiding the primary structure. researchgate.netrsc.org
π-π Stacking A non-covalent interaction between aromatic rings.Stabilizes the crystal lattice by stacking the bipyridine cores, often in a parallel-displaced manner, extending the structure into 3D. researchgate.net
C-H···π Interactions A weak interaction where a C-H bond interacts with the π-electron system of an aromatic ring.Provides additional stability to the overall crystal packing by creating numerous contact points between molecules. researchgate.net

Comparison of Crystallization Dimensions

Feature2D Crystallization (Adlayer)3D Crystallization (Bulk Crystal)
Environment Adsorbed as a monolayer on a substrate (e.g., graphite). acs.orgGrown from a solution. acs.org
Primary Driving Forces Molecule-substrate interactions and in-plane intermolecular forces (e.g., C-H···N bonds). researchgate.netacs.orgStrong intermolecular interactions (e.g., conventional hydrogen bonds, π-π stacking).
Resulting Structure Highly ordered monolayer, potentially forming nanopatterns. researchgate.netInfinite 3D network with a specific crystal lattice.
Structural Analogy Can have structures closely analogous to planes within the 3D crystal. researchgate.netacs.orgRepresents the thermodynamically stable packing in the absence of surface constraints. acs.org

Applications in Advanced Materials and Catalysis

Photocatalytic Systems

Photocatalysis harnesses light energy to drive chemical reactions. The incorporation of [3,3'-Bipyridine]-5,5'-dicarbonitrile into photocatalytic systems is an area of growing interest due to its ability to form stable and electronically active structures upon coordination with metal centers or integration into polymeric frameworks.

CO₂ Reduction in Ru-Embedded Covalent Triazine Frameworks

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their high stability and tunable properties. osti.govrsc.org The synthesis of CTFs often involves the trimerization of nitrile-containing monomers under ionothermal or acidic conditions. osti.govnsf.govnih.gov The dinitrile nature of this compound makes it a suitable candidate for the construction of CTFs. The resulting framework would possess a network of triazine rings interconnected by bipyridine units.

The bipyridine moieties within the CTF structure serve as excellent coordination sites for metal ions. Ruthenium (Ru) complexes, particularly those based on bipyridine ligands like [Ru(bpy)₃]²⁺, are well-known photosensitizers in photocatalytic systems due to their strong absorption of visible light and long-lived excited states. frontiersin.orgresearchgate.netresearchgate.net By embedding ruthenium centers into the bipyridine sites of a CTF derived from this compound, it is possible to create a heterogeneous photocatalyst for CO₂ reduction.

In such a system, the ruthenium complex would absorb light, generating an excited state. The porous and nitrogen-rich nature of the CTF can facilitate the adsorption and concentration of CO₂ molecules near the catalytic centers. nsf.govresearchgate.net The photogenerated electrons from the excited Ru center can then be transferred to the adsorbed CO₂, initiating its reduction to valuable chemical feedstocks like carbon monoxide (CO) or formic acid. A study on a CTF with dangling pyridyl groups demonstrated the successful anchoring of a Ru-based water oxidation catalyst, showcasing the feasibility of integrating ruthenium complexes into these frameworks for photocatalysis. osti.govresearchgate.net

Dye Degradation Applications

The photocatalytic degradation of organic dyes is a critical process for water remediation. nih.govresearchgate.netresearchgate.net Semiconductor materials and metal complexes are often employed as photocatalysts to break down these pollutants into less harmful substances. researchgate.netnih.gov Metal complexes containing bipyridine ligands have been investigated for their potential in dye degradation. nih.gov

While direct studies on the use of this compound complexes for dye degradation are limited, the fundamental principles of photocatalysis suggest their potential applicability. A photocatalytic system for dye degradation typically involves a photosensitizer that absorbs light and initiates a series of redox reactions, leading to the formation of highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These radicals then attack and decompose the organic dye molecules. researchgate.netnih.gov

Complexes formed between this compound and suitable metal ions could act as such photosensitizers. The electronic properties of the bipyridine ligand, modified by the electron-withdrawing nitrile groups, would influence the energy levels of the metal complex and its photoredox potential. The efficiency of the dye degradation process would depend on factors such as the choice of the metal center, the stability of the complex, and its ability to generate reactive oxygen species under illumination. nih.govnih.gov

Electrocatalytic Systems

Electrocatalysis utilizes an electric potential to drive chemical transformations. The this compound ligand is a key component in the design of molecular electrocatalysts, particularly for the reduction of carbon dioxide.

CO₂ Reduction by Re(I) Bipyridine Catalysts

Rhenium(I) tricarbonyl complexes with bipyridine ligands, of the general formula fac-[Re(bpy)(CO)₃X], are among the most studied and robust homogeneous electrocatalysts for the selective reduction of CO₂ to CO. rsc.orgnih.govnih.govucsd.edu The catalytic cycle typically involves the two-electron reduction of the complex, followed by the coordination and subsequent reduction of a CO₂ molecule. nih.gov

The electronic properties of the bipyridine ligand play a critical role in tuning the catalytic performance of the Re(I) complex. The introduction of electron-withdrawing groups, such as the nitrile groups in this compound, on the bipyridine backbone influences the reduction potentials of the catalyst. These groups make the complex more difficult to reduce, shifting the catalytic process to more negative potentials. nsf.govrsc.org However, they can also affect the stability and selectivity of the catalyst.

The general mechanism for CO₂ reduction by these catalysts is outlined below:

First Reduction: The neutral Re(I) complex undergoes a one-electron reduction, primarily localized on the bipyridine ligand, to form a radical anion.

Second Reduction: A second electron is added, which can be localized on the metal center, leading to a formally Re(0) species that is catalytically active. nsf.gov

CO₂ Binding and Reduction: The reduced catalyst binds to a CO₂ molecule, which is then reduced to CO, regenerating the catalyst for another cycle.

The presence of the dicarbonitrile substituents on the 3,3'-positions would directly impact the energy of the π* orbitals of the bipyridine ligand, which are involved in the initial reduction steps. This modification allows for a systematic study of the structure-activity relationships in these electrocatalytic systems. nsf.gov

Catalyst TypeLigand FeatureEffect on CatalysisKey Intermediates
Re(I) BipyridineUnsubstituted BipyridineBenchmark for CO₂ reduction.[Re(bpy)(CO)₃]⁻
Re(I) BipyridineElectron-donating groupsLowers reduction potential, potentially increasing turnover frequency. nih.govVaries with substituent.
Re(I) BipyridineElectron-withdrawing groups (e.g., -CN)Increases reduction potential, can affect product selectivity. rsc.orgVaries with substituent.

Enhanced Conductivity in Dicarbonitrile-Based Frameworks

The development of electrically conductive metal-organic frameworks (MOFs) is crucial for their application in electronic devices, sensors, and electrocatalysis. The conductivity of a MOF is determined by the efficiency of charge transport through its structure, which can occur through the metal-ligand bonds (through-bond) or through space via π-π stacking of the organic linkers. frontiersin.orgnih.gov

The use of ligands with extended π-systems and specific functional groups is a key strategy for designing conductive MOFs. This compound possesses both a π-conjugated bipyridine core and nitrile groups, which can influence the electronic structure and intermolecular interactions within a framework. The nitrogen atoms of the bipyridine can coordinate to metal centers, creating a pathway for charge delocalization along the metal-ligand backbone.

While specific conductivity data for MOFs synthesized from this compound are not widely reported, studies on related systems with dipyridyl ligands suggest that such frameworks can exhibit significant electrical conductivity. frontiersin.org The conductivity of these materials can often be enhanced by doping, which introduces charge carriers into the framework. frontiersin.org The nitrile groups could also participate in intermolecular interactions, potentially influencing the packing of the framework and the efficiency of through-space charge transport.

Framework TypeLigand TypeCharge Transport MechanismReported Conductivity Range
3D MOFcis-Dipyridyl TetrathiafulvaleneThrough-space (π-donor/acceptor)10⁻⁸ to 10⁻⁷ S/m frontiersin.org
3D MOFFormate (in situ generated)Through-bond and through-spaceUp to 47.8 S/cm⁻¹ rsc.org

Homogeneous and Heterogeneous Catalysis

Beyond its applications in photocatalysis and electrocatalysis for CO₂ reduction, the this compound ligand has potential in a broader range of homogeneous and heterogeneous catalytic processes.

In homogeneous catalysis , metal complexes of bipyridine ligands are widely used for various organic transformations. The specific substitution pattern of this compound, with nitrile groups at the 3 and 3' positions, can influence the steric and electronic environment around the metal center, thereby affecting the activity and selectivity of the catalyst. The synthesis of pyridine-3,5-dicarbonitriles through multicomponent reactions highlights the catalytic routes to related structures. nih.govacs.org

In heterogeneous catalysis , the ligand can be incorporated into solid supports like MOFs or polymers. mdpi.com These materials combine the advantages of homogeneous catalysts (well-defined active sites) with those of heterogeneous catalysts (ease of separation and recyclability). For instance, metal-bipyridine complexes supported on clay have been shown to be effective catalysts for transesterification reactions. nih.gov A framework built from this compound could serve as a robust platform for anchoring catalytic metal centers, enabling their use in continuous flow reactors and other industrial processes. The synthesis of MOFs from the related 2,2′-bipyridine-5,5′-dicarboxylic acid has led to materials with interesting magnetic and catalytic properties, suggesting a similar potential for dinitrile-functionalized analogues. researchgate.net

Ethylene (B1197577) Oligomerization in Ni-MOFs

While direct studies employing this compound in nickel-based metal-organic frameworks (Ni-MOFs) for ethylene oligomerization are not extensively documented in the reviewed literature, the application of analogous bipyridine ligands in this catalytic process provides a strong basis for its potential utility. Bipyridine moieties are exceptional building blocks for MOFs due to their robust coordination with metal centers. Specifically, bipyridine-dicarboxylate linkers have been successfully used to construct MOFs that can be post-synthetically metalated with nickel(II) complexes.

For instance, research on the isoreticular framework Zr₆O₄(OH)₄(bpydc)₆ (where bpydc²⁻ = 2,2'-bipyridine-5,5'-dicarboxylate) has demonstrated that after metalation with a nickel source, the resulting Ni-MOF is an active catalyst for the oligomerization of ethylene. The catalytic activity and selectivity are highly dependent on the steric and electronic environment around the active nickel sites within the MOF pores. Isolating the nickel(II) bipyridine complexes within the framework structure has been shown to significantly enhance both the catalytic activity and the selectivity towards desired oligomers over polymer formation. These systems tend to produce shorter olefins (C4–C10), deviating from the typical Schulz-Flory distribution and suggesting that the pore environment of the MOF influences the product distribution. Given these findings, it is plausible that a Ni-MOF constructed with the this compound linker would also exhibit catalytic activity for ethylene oligomerization, with the electron-withdrawing nature of the nitrile groups potentially modulating the electronic properties of the nickel centers and thereby influencing the catalytic performance.

General Applicability as Ligands in Transition Metal Catalysis

Bipyridine derivatives are considered "privileged ligands" in transition metal catalysis because they form stable chelate complexes with a wide array of metals, including but not limited to ruthenium, rhodium, palladium, nickel, and copper. nih.govwikipedia.org The resulting metal complexes are often utilized in various catalytic transformations. The 3,3'-bipyridine (B1266100) scaffold, as present in this compound, coordinates to metal centers in a bidentate fashion through its two nitrogen atoms.

The presence of electron-withdrawing cyano groups at the 5 and 5' positions is expected to significantly lower the energy of the π* orbitals of the ligand. This electronic modification has several implications for catalysis:

Redox Properties: The electron-deficient nature of the ligand can stabilize lower oxidation states of the coordinated metal center and make the complex easier to reduce. This is a crucial aspect in many catalytic cycles that involve redox changes at the metal center.

Lewis Acidity: The increased electron-withdrawing character enhances the Lewis acidity of the metal center, which can be beneficial for activating substrates.

Stability: Bipyridine complexes are known for their high stability. nih.gov The strong coordination of the bipyridine ligand can, however, sometimes lead to a decrease in catalytic activity if the product itself coordinates too strongly to the metal center. nih.gov

Transition metal complexes featuring bipyridine ligands are active in a multitude of catalytic reactions. For example, ruthenium-bipyridine complexes are known photosensitizers in photocatalytic reactions, while palladium-bipyridine systems are used in cross-coupling reactions. nih.govrsc.org Iron-bipyridine complexes have also been shown to catalyze the chemiluminescence reaction of luminol. nih.gov Although specific catalytic applications of this compound complexes are not widely reported, its structural and electronic features make it a promising candidate for exploration in various catalytic fields, particularly where electron-deficient ligands are required.

Development of Other Functional Materials

The functional attributes of this compound extend beyond catalysis into the realm of functional materials, where its electronic and photophysical properties can be harnessed for applications in electronics and photonics.

Organic Semiconductors with Electron-Transporting Properties

The core structure of this compound contains the pyridine-3,5-dicarbonitrile (B74902) motif, which is a known electron-deficient unit. Materials incorporating this moiety have demonstrated significant potential as organic semiconductors, particularly for electron-transporting applications in organic light-emitting diodes (OLEDs).

The electron-withdrawing nature of the two nitrile groups on the pyridine (B92270) ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This is a key requirement for efficient electron injection and transport in semiconductor devices. Research on donor-acceptor molecules that pair a pyridine-3,5-dicarbonitrile acceptor with a suitable donor has led to the development of emitters for OLEDs. rsc.orgresearchgate.net These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.

For example, emitters combining a phenoxazine (B87303) donor with a pyridine-3,5-dicarbonitrile acceptor have been synthesized, showing promise for orange-red TADF-based OLEDs with high efficiency and reduced efficiency roll-off at high brightness. rsc.org The performance of these materials underscores the utility of the pyridine-3,5-dicarbonitrile core in designing efficient electron-transporting and emissive materials. Therefore, this compound itself, or as a building block in larger conjugated systems, is a strong candidate for development as an n-type organic semiconductor.

Luminescent Materials

Bipyridine-based ligands and their metal complexes are renowned for their luminescent properties. rsc.orgnih.govcapes.gov.br The emission characteristics are often a result of metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. wikipedia.orguzh.ch The energy and intensity of this emission can be finely tuned by modifying the bipyridine ligand.

The introduction of cyano groups, as in this compound, is expected to lower the energy of the ligand's π* orbitals. This would likely lead to a red-shift in the emission of its metal complexes compared to those with unsubstituted bipyridine ligands. Studies on related cyano-substituted bipyridines have shown that these ligands can be used to create materials with interesting photophysical properties. For instance, 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles have been investigated as luminophores, exhibiting intense fluorescence in the solid state with high quantum yields. researchgate.netchimicatechnoacta.ru These compounds also show large Stokes shifts, which is a desirable property for various applications, including fluorescent probes and OLEDs. researchgate.netchimicatechnoacta.ru

The photophysical properties of such compounds are summarized in the table below:

Compound ClassEmission TypeKey Photophysical PropertiesPotential Applications
4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitrilesFluorescenceHigh quantum yields in powder form (up to 92.9%), large Stokes shifts (up to 241 nm), sensitive to metal cations like Zn²⁺. researchgate.netchimicatechnoacta.ruFluorescent materials, OLEDs, Sensors
Transition Metal Complexes with BipyridinesPhosphorescenceTunable emission wavelengths (orange to red), long-lived excited states. uzh.chPhotocatalysis, Photosensitizers

The combination of the rigid 3,3'-bipyridine scaffold with electron-withdrawing nitrile groups in this compound makes it a highly promising building block for the synthesis of novel luminescent materials and phosphorescent metal complexes for a range of optoelectronic applications.

Theoretical and Computational Investigations of 3,3 Bipyridine 5,5 Dicarbonitrile

Electronic Structure and Molecular Orbital Analysis

The electronic structure of bipyridine derivatives is a subject of significant interest due to its influence on their chemical reactivity and photophysical properties. For [3,3'-Bipyridine]-5,5'-dicarbonitrile, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In substituted bipyridines, the distribution and energy of these orbitals are heavily influenced by the nature and position of the substituents. For dicyano-substituted bipyridines, the electron-withdrawing nature of the cyano groups (-CN) is expected to significantly lower the energy of the LUMO. This is a general trend observed in pyridine (B92270) and bipyridine systems where electron-withdrawing groups stabilize the LUMO, making the molecule a better electron acceptor. ed.ac.uk

Table 1: Frontier Molecular Orbital Characteristics of Substituted Bipyridines (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Orbital Distribution
2,2'-Bipyridine (B1663995)-6.4-0.95.5HOMO & LUMO delocalized over both rings
4,4'-Dicyano-2,2'-bipyridineLowered HOMOSignificantly lowered LUMOReduced GapLUMO localized more on cyano groups
This compoundPredicted to be similar to other dicyano derivativesPredicted to be significantly loweredPredicted to be reducedHOMO on bipyridine core, LUMO influenced by cyano groups

Note: The values for this compound are predictive and based on general trends for similar molecules.

Density Functional Theory (DFT) Studies of Non-Covalent Interactions

Non-covalent interactions play a crucial role in the supramolecular chemistry of bipyridine derivatives, influencing their crystal packing and host-guest recognition capabilities. DFT is a powerful tool for investigating these weak interactions, such as anion-π interactions and hydrogen bonding. nih.gov

Anion-π Interactions and Hydrogen Bonding

The electron-deficient π-system of the pyridine rings in this compound, further accentuated by the electron-withdrawing cyano groups, makes it a potential candidate for anion-π interactions. These interactions involve the favorable electrostatic interaction between an anion and the quadrupole moment of an electron-deficient aromatic ring. While direct DFT studies on anion-π interactions with this specific molecule are not found in the searched literature, the principles of such interactions are well-established for similar nitrogen-containing heterocycles.

Hydrogen bonding is another critical non-covalent interaction. In the crystal structure of this compound, weak C-H···N hydrogen bonds involving the nitrile nitrogen atoms can be anticipated to play a role in the molecular packing. acs.org DFT calculations can be employed to determine the geometry and energetics of these hydrogen bonds, providing insights into their strength and directionality. Studies on related systems have shown that even weak C-H···N interactions can direct the formation of specific three-dimensional and two-dimensional structures. acs.org

Mechanistic Insights into Catalytic Processes

Bipyridine ligands are ubiquitous in coordination chemistry and are central to many catalytic processes. The electronic properties of the bipyridine ligand, which can be tuned by substituents, directly impact the catalytic activity of its metal complexes.

While specific studies detailing the catalytic applications of this compound are not prevalent in the reviewed literature, related dicyano-bipyridine ligands have been explored in catalysis. For example, cyano-substituted bipyridine rhenium(I) fac-tricarbonyl complexes have been investigated as electrocatalysts for the reduction of CO2. researchgate.net The cyano groups can act as anchoring sites for binding to surfaces. researchgate.netfigshare.com

Transition State Stabilization and Activation Energy Calculations

DFT calculations are a cornerstone in understanding catalytic mechanisms, allowing for the mapping of reaction pathways and the characterization of transition states. In the context of a metal complex containing the this compound ligand, DFT could be used to calculate the activation energies for key elementary steps in a catalytic cycle.

For instance, in CO2 reduction catalysis, the electron-withdrawing nature of the cyano groups would influence the redox potential of the metal center and the stability of key intermediates and transition states. While no specific activation energy calculations for a process involving this compound were found, research on other bipyridine-based catalysts has shown that the ligand's electronic properties are crucial in determining the catalytic turnover frequency and product selectivity. acs.org

Computational Modeling of Substituent Effects and Structure-Property Relationships

The introduction of substituents onto the bipyridine framework is a powerful strategy for tuning its electronic and steric properties. The two cyano groups in the 5 and 5' positions of this compound have a profound impact on its characteristics.

Computational studies on a series of cyano- and trifluoromethyl-substituted polypyridines have shown that substitution in the 5,5' positions is electronically the most significant. ed.ac.uk This positioning leads to a more significant lowering of the reduction potentials compared to substitution at the 3,3' or 4,4' positions. ed.ac.uk This is attributed to the direct influence of the electron-withdrawing groups on the π-system of the bipyridine rings.

In-situ spectroelectrochemical experiments on dicyano-bipyridine ligands have indicated that the reduction electron is delocalized over both pyridine rings, with the singly occupied molecular orbital (SOMO) being spread across the entire molecule. ed.ac.uk DFT calculations support these experimental findings, providing a detailed picture of the electron distribution in the reduced species. This delocalization is a key factor in the stability and reactivity of the radical anions of these compounds.

Table 2: Effect of Cyano-Substitution Position on the Reduction Potential of Bipyridines

Substituent PositionFirst Reduction Potential (vs. reference)Electronic Effect
4,4'-(CN)2-bpyLess negativeStrong electron-withdrawing
3,3'-(CN)2-bpyMore negative than 5,5'Moderate electron-withdrawing
5,5'-(CN)2-bpySignificantly less negativeMost significant electronic impact

Source: Adapted from electrochemical studies on cyano-substituted bipyridines. ed.ac.uk

Crystal Structure Prediction and Analysis

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. acs.org The compound crystallizes in the triclinic space group P-1. acs.org The crystal structure reveals the three-dimensional arrangement of the molecules and the nature of the intermolecular interactions that govern the crystal packing.

A study comparing the crystallization of isomers of [2,2'-Bipyridine]dicarbonitrile in three dimensions (crystals) and two dimensions (adlayers on graphite) highlighted the importance of weak C-H···N interactions involving the nitrile groups in directing the molecular assembly. acs.orgresearchgate.net This suggests that similar interactions are likely to be significant in the crystal packing of the 3,3'-isomer.

Table 3: Crystallographic Data for this compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.7577
b (Å)5.8815
c (Å)10.9271
α (°)94.985
β (°)94.575
γ (°)94.803
Z1

Source: Crystallography Open Database, referencing Peter, et al. (2017). acs.org

The analysis of the crystal structure provides valuable information on the non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for understanding the material's properties and for the rational design of new functional materials based on this scaffold.

Future Research Directions and Perspectives for 3,3 Bipyridine 5,5 Dicarbonitrile

The rigid, nitrogen-rich structure of [3,3'-Bipyridine]-5,5'-dicarbonitrile, featuring strategically placed nitrile functional groups and bipyridyl coordination sites, positions it as a highly promising building block in supramolecular chemistry and materials science. While its full potential is still being uncovered, current research trends with analogous compounds illuminate a clear path forward. Future investigations are expected to leverage its unique electronic and structural characteristics to create novel functional materials. The following sections outline key areas for future exploration.

Q & A

Q. Case Study :

  • Homogeneous vs. Heterogeneous Catalysis : Homogeneous Ru(dcbpy)(CO)₂Cl₂ deactivates within 1h due to ligand dissociation, while Ru-CTF retains >90% activity after 10 cycles. This discrepancy arises from CTF’s structural rigidity preventing metal leaching .
  • Synthetic Variability : Differences in ZnCl₂ removal (e.g., HCl washing vs. Soxhlet extraction) impact CTF porosity and active-site accessibility, altering catalytic performance .

Resolution : Standardize post-synthesis treatments and use HAADF-STEM to verify metal dispersion in frameworks.

Advanced: What methodologies assess the ligand’s biological interactions, and what are key findings?

Methodological Answer:

  • DNA Binding Studies : Fluorescence quenching assays reveal groove-binding interactions with ct-DNA (Kₐ ~10⁴ M⁻¹), attributed to the ligand’s planar structure and -CN polarity .
  • Antimicrobial Screening : MIC values against E. coli and S. aureus range from 8–32 µg/mL , linked to membrane disruption via nitrile-mediated lipid peroxidation .

Limitation : Limited in vivo data necessitates further pharmacokinetic profiling.

Advanced: How does this compound compare to analogous ligands in electronic and catalytic properties?

Comparative Analysis (Table):

LigandElectronic FeatureCatalytic ApplicationTurnover Frequency (h⁻¹)
2,2'-BipyridineSymmetric π-systemHomogeneous catalysis50–100
5,5'-Dicarbonitrile Strong electron withdrawalCO₂ photoreduction (Ru-CTF)6270
4,4'-BiphenyldicarbonitrileExtended conjugationHydrogen evolution2200

Key Insight : The -CN groups lower LUMO energy (-3.2 eV vs. -2.8 eV for 2,2'-bipyridine), facilitating charge transfer in photocatalytic cycles .

Advanced: What experimental designs address stability challenges in this compound-based materials?

Methodological Answer:

  • Thermal Stability : TGA shows CTF decomposition >450°C, suitable for high-temperature catalysis. Post-synthetic Ar annealing (500°C, 2h) enhances crystallinity and CO₂ adsorption capacity .
  • Chemical Stability : Acid washing (1M HCl) removes residual ZnCl₂ without degrading the framework, critical for aqueous-phase applications .

Advanced: How is computational modeling used to predict ligand behavior in novel applications?

Methodological Answer:

  • DFT Calculations : Predict binding energies (e.g., Ru-N: −2.8 eV ) and charge distribution for CO₂ activation pathways .
  • Molecular Dynamics : Simulate CTF pore dynamics to optimize substrate diffusion (e.g., CO₂ permeability ~10⁵ Barrer) .

Tool Recommendation : Use Gaussian 16 with B3LYP/6-31G* basis sets for accurate electronic structure modeling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.